2-chloro-4-fluoro-N-(propan-2-yl)aniline
Description
2-Chloro-4-fluoro-N-(propan-2-yl)aniline is a halogenated aniline derivative featuring a chloro group at the 2-position, a fluoro group at the 4-position, and an isopropylamine substituent on the aromatic ring. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing halogen substituents, which influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMLHVQHAIPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Biochemical Pathways
Similar compounds have been known to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation.
Pharmacokinetics
Similar compounds have been found to be very efficiently metabolized, with at least 80% of the dose excreted in the urine within 24 hours.
Biological Activity
2-Chloro-4-fluoro-N-(propan-2-yl)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. The presence of chlorine and fluorine atoms in its structure may enhance its interaction with various biological targets, influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClF N, and its structure features a chloro and a fluoro substituent on the aromatic ring, along with an isopropyl group attached to the nitrogen atom. These substituents are crucial for modulating the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Such interactions can lead to modulation of various signaling pathways within cells. For instance, compounds with similar structures have been shown to inhibit specific enzyme activities or alter receptor functions, which can result in significant physiological effects.
Antiviral Activity
Recent studies have suggested that halogenated anilines exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as SARS-CoV-2. The mechanism often involves inhibition of viral replication through interference with viral proteins or host cell pathways.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Remdesivir | 7.01 | >25 |
| Chloroquine | 8.00 | >25 |
Note : The IC50 values indicate the concentration required to inhibit 50% of the virus activity in vitro. The selectivity index (SI) is calculated as CC50/IC50, where CC50 is the concentration that causes 50% cytotoxicity.
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in various cell lines. Preliminary data suggest that while it may exhibit some cytotoxic properties, its therapeutic window could be favorable depending on the target application.
Case Studies
- Antiviral Screening : In a study evaluating a series of halogenated anilines for their antiviral activity against SARS-CoV-2, compounds structurally similar to this compound were tested. Results indicated promising antiviral effects with IC50 values comparable to established antiviral agents like remdesivir and chloroquine .
- Enzyme Inhibition : Another study focused on the inhibition of key enzymes involved in cancer cell proliferation. Compounds similar to this compound demonstrated potent inhibition against VEGFR-2, suggesting potential applications in cancer therapeutics .
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C10H12ClFN
Molecular Weight: Approximately 201.66 g/mol
Structural Features: The presence of chlorine and fluorine atoms enhances the compound's reactivity and selectivity in chemical reactions, making it valuable for various applications.
Scientific Research Applications
-
Pharmaceutical Synthesis
- Intermediate for Drug Development: 2-Chloro-4-fluoro-N-(propan-2-yl)aniline is utilized as a building block in synthesizing pharmaceutical compounds, particularly those targeting infections and other medical conditions. Its derivatives are explored for their potential therapeutic effects against various diseases.
- Mechanism of Action: The compound may act as a substrate for cytochrome P450 enzymes, influencing drug metabolism and potentially leading to the formation of reactive intermediates that can affect biological systems.
-
Agrochemical Formulations
- Pesticide Development: This compound is also employed in the synthesis of agrochemicals, where fluorinated compounds are desired due to their enhanced efficacy against pests. The introduction of halogens can improve the biological activity of the resulting formulations.
- Organic Synthesis
Case Study 1: Pharmaceutical Applications
A study investigating the use of this compound derivatives highlighted their potential as inhibitors in drug development targeting specific enzymes involved in cancer metabolism. The findings indicated that these derivatives exhibited significant biological activity and could serve as lead compounds for further development .
Case Study 2: Agrochemical Efficacy
Research into agrochemical formulations revealed that compounds derived from this compound demonstrated enhanced effectiveness against common agricultural pests compared to non-fluorinated analogs. This study emphasized the importance of fluorination in improving the performance of agrochemicals in field conditions .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects: Electron-Withdrawing Groups: The dual Cl/F substitution in the target compound increases acidity of the aniline NH compared to methyl or morpholine analogs .
Solubility and Stability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
